Product packaging for Propyl myristate(Cat. No.:CAS No. 14303-70-9)

Propyl myristate

Cat. No.: B080233
CAS No.: 14303-70-9
M. Wt: 270.5 g/mol
InChI Key: DPBVJRXPSXTHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fatty Acid Esters in Research

Fatty acid esters (FAEs) are a diverse class of compounds synthesized from the reaction of a fatty acid with an alcohol. labinsights.nl These esters are integral to numerous scientific and industrial fields, including cosmetics, food, and pharmaceuticals. polarismarketresearch.com Their versatile properties, which can be tailored by altering the constituent fatty acid and alcohol, make them a subject of continuous research. In the food and beverage industry, FAEs are utilized as emulsifiers, stabilizers, and thickeners. polarismarketresearch.com The personal care and cosmetics sector represents a significant market for FAEs, where they function as emollients and conditioning agents. polarismarketresearch.com

The growing demand for biodegradable and renewable materials has further propelled research into FAEs as sustainable alternatives to petroleum-based products. marketresearchfuture.com Recent trends in FAE research include the development of novel applications in areas such as nanotechnology and drug delivery systems. marketresearchfuture.com Fatty acid esters of hydroxy fatty acids (FAHFAs) are a unique class of endogenous lipids that have shown potential in enhancing insulin (B600854) secretion and providing anti-inflammatory effects, highlighting the therapeutic potential of this compound class. mdpi.com

Evolution of Propyl Myristate Research Domains

Historically, research on this compound, often referred to as isothis compound (IPM) in much of the literature, has been prominently featured in the fields of cosmetics and topical pharmaceutical preparations. ijert.orgdrugbank.com Its properties as an emollient, moisturizer, and penetration enhancer have been well-documented. drugbank.comennoreindiachemicals.com Early research focused on its ability to be easily absorbed by the skin, providing a non-greasy feel in cosmetic formulations. ijert.orgskinfoodie.com.ng

More recent research has expanded into more specialized areas. For instance, studies have investigated its use as a co-solvent in transdermal drug delivery systems, where it can enhance the permeation of active pharmaceutical ingredients through the skin. ijert.orgalfa-chemistry.com The synthesis of this compound has also been a key area of investigation, with research exploring both traditional chemical catalysis and more modern, environmentally friendly enzymatic approaches. magritek.comresearchgate.net The optimization of production processes, including the use of reactive distillation and response surface methodology, reflects a move towards more efficient and sustainable manufacturing. ijert.orgresearchgate.net Furthermore, its application has extended to niche areas such as a solvent for perfume materials and in products for veterinary use. ennoreindiachemicals.comniranchemical.com

Interdisciplinary Research Significance of this compound

The significance of this compound extends across multiple scientific disciplines, underscoring its versatility. In pharmaceutical sciences , it is a key component in topical and transdermal drug delivery systems, where it acts as a penetration enhancer, facilitating the transport of drugs across the skin barrier. drugbank.comalfa-chemistry.com Its ability to improve the solubility of active ingredients is also a critical aspect of its utility in pharmaceutical formulations. atamanchemicals.com

In cosmetic science , this compound is widely used as an emollient, solvent, and spreading agent. hallstarbeauty.com Its non-greasy feel and ability to improve the texture of creams and lotions make it a valuable ingredient. skinfoodie.com.ng It also functions as a fragrance extender and a solubilizer for other components in cosmetic products. hallstarbeauty.com

Within chemical engineering , the synthesis and purification of this compound present ongoing research challenges. Studies focus on optimizing reaction conditions, exploring different catalysts (both chemical and enzymatic), and developing efficient production methods like reactive distillation to achieve high purity and yield. magritek.comresearchgate.net

The compound also finds applications in materials science and industrial chemistry , where it is used in products like plasticizers and as a dispersing agent in non-aqueous systems. niranchemical.com Its solvent properties are also utilized in industrial coatings and lubrication applications. niranchemical.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC17H34O2
Molecular Weight270.45 g/mol
Melting Point~3 °C
Boiling Point193 °C at 20 mmHg
Density0.85 g/mL at 25 °C
Refractive Index1.434 at 20 °C
Water SolubilityImmiscible
LogP7.71

This table presents key physicochemical properties of this compound, based on available data. chemicalbook.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B080233 Propyl myristate CAS No. 14303-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVJRXPSXTHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162295
Record name Propyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14303-70-9
Record name Propyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14303-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014303709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Engineering Principles for Propyl Myristate

Conventional Esterification Pathways

The traditional synthesis of propyl myristate involves the esterification of myristic acid with propanol (B110389), typically in the presence of an acid catalyst. This section explores the kinetic, thermodynamic, and process optimization aspects of this pathway.

Acid-Catalyzed Synthesis: Kinetic and Thermodynamic Considerations

The acid-catalyzed esterification of myristic acid with propanol is a reversible reaction. The kinetics of this reaction are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netresearchgate.net Studies have shown that the reaction rate increases with higher temperatures and greater catalyst loading. researchgate.netresearchgate.net For instance, the esterification of myristic acid with isopropanol (B130326) using p-toluene sulfonic acid (p-TSA) as a catalyst demonstrated that reaction rates were higher with increased catalyst concentration. researchgate.net

From a thermodynamic standpoint, the equilibrium of the reaction is a critical factor. The equilibrium conversion is favored by an increased alcohol-to-myristic acid feed ratio. researchgate.net The reaction kinetics for the esterification of myristic acid with isopropanol and n-propanol, catalyzed by p-TSA, were found to follow first-order kinetics for all components over a temperature range of 343–403K. researchgate.net The activation energy for the forward reaction has been observed to decrease with an increasing concentration of the catalyst. researchgate.net For example, in the esterification of free fatty acids in sunflower oil with methanol (B129727) using sulfuric acid, the activation energy decreased from 50,745 to 44,559 J/mol as the catalyst concentration increased. researchgate.net

A kinetic model developed for the esterification of myristic acid and isopropyl alcohol under optimized conditions, using a second-order kinetic model, showed good agreement with experimental results. researchgate.net The study reported an activation energy of 45.21 kJ mol⁻¹ and a pre-exponential factor of 1.96×10⁵ L mol⁻¹ h⁻¹. researchgate.net

Optimization of Reaction Parameters in Homogeneous and Heterogeneous Systems

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters include temperature, catalyst loading, and the molar ratio of alcohol to acid. researchgate.netmedpharmres.com In a study using a sulfated titania (SO₄²⁻/TiO₂) solid superacid catalyst for the esterification of myristic acid with isopropanol, the influence of these parameters on the conversion of myristic acid was investigated. researchgate.net

Response surface methodology (RSM) is a statistical tool frequently employed to optimize these parameters. For the synthesis of benzyl (B1604629) propionate (B1217596) catalyzed by Amberlyst-15, RSM was used to assess the effects of catalyst loading, alcohol-to-acid molar ratio, and reaction temperature. researchgate.net Similarly, for the synthesis of fenofibrate (B1672516) impurity C, RSM with a central composite design was used to determine the optimal reaction temperature, reactant ratios, and reaction time, achieving a yield of 89.53%. medpharmres.com

In homogeneous catalysis, using a catalyst like p-toluene sulfonic acid, higher reaction rates have been observed compared to some heterogeneous systems. researchgate.net However, heterogeneous catalysts, such as sulfated titania or hydrous zirconia, offer the advantage of easier separation and reusability with minimal loss of activity. researchgate.net Optimal conditions for the synthesis of isothis compound using a sulfated zirconia catalyst were found to be a temperature of 200 °C, an oil to alcohol molar ratio of 1:9, and a catalyst loading of 3 wt%, resulting in a 90 wt% ester yield. researchgate.net

Continuous Production Processes: Reactive Distillation Design and Analysis

Reactive distillation (RD) presents a process intensification strategy that combines chemical reaction and separation in a single unit, offering several advantages over conventional batch processes. ijert.orgresearchgate.net These benefits include shifting the chemical equilibrium to favor product formation by continuously removing byproducts, suppressing side reactions, and utilizing the heat of reaction for mass transfer operations. researchgate.netgoogle.com

The design and analysis of RD columns for isothis compound production have been explored to achieve high product purity and reactant conversion. acs.orgresearchgate.net One study focused on designing an RD column to produce 1000 kg/hr of isothis compound with 99% purity and 99% conversion of myristic acid. researchgate.net The use of an entrainer, such as cyclohexane, can be beneficial in the reactive distillation process to facilitate the removal of water, a byproduct of the esterification. researchgate.net An entrainer-assisted reactive distillation process can lead to significant savings in the total annual cost and reboiler duty compared to conventional multi-column processes. researchgate.net

Simulations using software like Aspen HYSYS and MATLAB have been employed to model and optimize the reactive distillation process for isothis compound production. ijert.orgresearchgate.net These models help in determining optimal operating conditions, such as reflux ratio, feed ratio, and reboiler duty, to maximize the mole fraction of the desired product. ijert.org For instance, an optimization study using Response Surface Methodology and MATLAB found that a specific combination of these variables could yield a high mole fraction of isothis compound at the bottom of the column. ijert.org

Biocatalytic Synthesis of this compound

Biocatalysis, particularly using lipases, offers a green and sustainable alternative to conventional chemical synthesis of esters like this compound. ijsr.net This approach avoids harsh reaction conditions and the use of hazardous chemical catalysts. ijsr.net

Enzymatic Esterification: Lipase (B570770) Selection and Characterization (e.g., Candida antarctica, Bacillus cereus lipase)

The choice of lipase is critical for the efficient enzymatic synthesis of this compound. Lipases from various microbial sources, including Candida antarctica, Bacillus cereus, and Rhizopus oryzae, have been investigated for this purpose. ijsr.netnih.govmdpi.com The commercial immobilized lipase B from Candida antarctica, Novozym® 435, is widely used due to its high activity, selectivity, and stability. mdpi.comnih.gov

Studies have shown that lipases exhibit optimal activity under specific conditions. For example, the lipase from Bacillus cereus MTCC 8372, immobilized on a hydrogel, showed maximum esterification of myristic acid and isopropanol at 65°C. nih.gov Similarly, a lipase from Rhizopus oryzae (KDN lipase) was used to catalyze the production of isothis compound in a solvent-free system, with optimization carried out using response surface methodology. mdpi.com

The reaction kinetics of enzymatic esterification can be complex. Enzyme-catalyzed ester synthesis is typically a two-substrate reaction, and kinetic models are used to understand the reaction mechanism. mdpi.com The catalytic process is driven to high conversion by the continuous removal of the water produced during the esterification. researchgate.net

Immobilization Strategies for Enhanced Biocatalyst Performance

Various immobilization techniques have been employed, including adsorption, cross-linking, encapsulation, and covalent binding. mdpi.com Adsorption on hydrophobic supports is a simple and effective method that can lead to interfacial activation of the lipase, increasing its catalytic activity. unlp.edu.ar Materials like macroporous resins and even derivatives of urban solid waste like polyethylene (B3416737) terephthalate (B1205515) (PET) have been explored as supports. mdpi.comunlp.edu.ar

For example, a lipase from Bacillus cereus was immobilized on a poly(MAc-co-DMA-cl-MBAm) hydrogel with a binding capacity of approximately 94%. nih.gov In another study, KDN lipase was immobilized on a macroporous resin by adsorption and cross-linking, which improved its stability. mdpi.com The operational stability of immobilized enzymes is a crucial parameter for continuous processes. Immobilized Candida antarctica lipase has demonstrated high stability in packed-bed reactors for the continuous synthesis of isothis compound, maintaining high conversion rates over extended periods. nih.govijoer.com

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of this compound synthesis, several key reaction parameters must be carefully optimized. These include the molar ratio of the reactants, the reaction temperature, and the management of water produced during the reaction.

Molar Ratios: The molar ratio of the alcohol (propanol) to the fatty acid (myristic acid) plays a crucial role in the esterification equilibrium. An excess of the alcohol is often used to drive the reaction forward. In the synthesis of isothis compound, increasing the molar ratio of isopropyl alcohol to myristic acid to greater than 10:1 resulted in the highest conversion (90%) in a packed bed reactor. nih.gov At lower ratios, the higher viscosity of the reaction medium can limit the access of substrates to the enzyme's active site. nih.gov In another study, molar ratios of 1:5, 1:10, and 1:15 (acid to alcohol) were tested, all yielding around 80% conversion in shake flasks, with the 1:15 ratio being chosen for bioreactor studies due to better operability. ijoer.com For the enzymatic synthesis of isothis compound using immobilized Candida antarctica lipase, an optimized molar ratio of isopropyl alcohol to myristic acid was found to be 8:1. magritek.com

Temperature: Temperature influences the reaction rate, substrate solubility, and enzyme stability. The optimal temperature for the synthesis of isothis compound using Novozym 435 was found to be in the range of 50–60 °C. ijoer.comnih.gov Increasing the temperature generally increases the reaction rate by enhancing molecular collisions and reducing the viscosity of the reaction medium. nih.gov However, temperatures that are too high can lead to the deactivation of the enzyme. For example, at 70 °C, a lower conversion was observed due to enzyme deactivation. nih.gov Another study reported an optimal temperature of 65 °C for the synthesis of isothis compound using immobilized lipase from Bacillus cereus. researchgate.net

Water Management: Esterification is a reversible reaction that produces water as a byproduct. The presence of excess water can shift the equilibrium back towards the reactants, thereby reducing the product yield. rsc.org Therefore, effective water management is critical for achieving high conversion rates. The use of molecular sieves is a common and effective method for in-situ water removal. In the synthesis of isothis compound, the addition of 12.5% w/w of molecular sieves was part of the optimized conditions that led to a 92.4% conversion. magritek.com The addition of molecular sieves to the reaction mixture has been shown to drastically affect ester formation. researchgate.net Continuous removal of water in a packed-bed reactor system, for instance by including a dehydration column, has been shown to result in almost complete conversion of the reactants. ijoer.com

ParameterOptimized ConditionOutcome
Molar Ratio (Alcohol:Acid) 8:1 to 15:1High conversion rates (80-92.4%) ijoer.comnih.govmagritek.com
Temperature 50-65 °COptimal balance of reaction rate and enzyme stability researchgate.netijoer.comnih.gov
Water Management Use of molecular sieves or dehydration columnsNear-complete conversion and increased biocatalyst half-life ijoer.commagritek.com

Green Chemistry Metrics and Economic Viability of Enzymatic Routes

The shift towards enzymatic synthesis of this compound is strongly driven by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tudelft.nl Key metrics used to evaluate the "greenness" of a process include atom economy, E-factor (environmental factor), and process mass intensity (PMI). tudelft.nlgreenchemistry-toolkit.org

Enzymatic routes for ester synthesis are inherently more environmentally friendly than traditional chemical methods. A techno-economic assessment of the enzymatic synthesis of isothis compound highlighted its low environmental impact, with a calculated emission rate of 0.25 tons of CO2 equivalent per ton of product. magritek.com This represents a significant reduction compared to conventional methods. magritek.com

The economic viability of these green routes is a critical factor for their industrial implementation. A detailed economic analysis of an enzymatic process for isothis compound production projected a positive net present value (NPV) of $44,797,732 over a 14-year project lifespan. magritek.com The analysis also indicated a high return on investment (ROI) of 716.17%, an internal rate of return (IRR) of 110%, and a payback period of 1.61 years. magritek.com The levelized cost of production was estimated at $1,777 per ton. magritek.com These figures strongly suggest that the enzymatic synthesis of esters like this compound is not only environmentally sustainable but also a low-risk and highly profitable investment. magritek.com The ability to reuse the immobilized enzyme for multiple cycles further contributes to the cost-effectiveness of the process. conicet.gov.ar

MetricValue/FindingSignificance
CO2 Emission Rate 0.25 ton CO2 eq. per ton of IPMLower environmental impact compared to traditional methods magritek.com
Net Present Value (NPV) $44,797,732 (over 14 years)Indicates high profitability magritek.com
Return on Investment (ROI) 716.17%Demonstrates strong economic viability magritek.com
Payback Period 1.61 yearsSuggests a low-risk investment magritek.com

Mechanistic Elucidation of Propyl Myristate Interactions with Biological Systems

Stratum Corneum Interaction Mechanisms for Permeation Enhancement

The primary mode of action for propyl myristate involves its interaction with the lipid-rich intercellular matrix of the stratum corneum. This interaction disrupts the highly ordered structure of the lipids, thereby reducing the barrier function of the skin and enhancing the penetration of co-administered substances.

At the molecular level, this compound integrates into the lipid bilayers of the stratum corneum, leading to significant alterations in their structural and functional properties.

This compound acts by inserting itself into the intercellular lipid matrix of the stratum corneum. ill.euscite.airesearchgate.net This integration disrupts the tight, ordered packing of the lipid bilayers, which are primarily composed of ceramides, cholesterol, and free fatty acids. ill.euresearchgate.net The presence of this compound increases the fluidity of these lipid structures, a process often referred to as fluidization. ekb.egbktimes.net This change from a well-ordered, gel-like state to a more disordered, liquid crystalline-like state makes the stratum corneum more permeable. researchgate.netcosmeticsandtoiletries.com This perturbation and disordering of the lipid assembly is a key mechanism behind its function as a penetration promoter. ill.eunih.govkarger.com Studies on its branched-chain isomer, isothis compound (IPM), have shown that this fluidizing effect can lead to a loss of order in both the bilayer lipids and the lipids bonded to corneocytes. researchgate.net

The disruption of the ordered lipid structure by this compound can be conceptualized as the creation of transient, less resistant pathways or "channels" within the lipid matrix. researchgate.netalfa-chemistry.com By increasing the fluidity and creating disorder within the lipid bilayers, this compound facilitates the formation of temporary pores or openings. cosmeticsandtoiletries.comalfa-chemistry.com These transient channels allow for easier diffusion of permeant molecules through the previously impermeable stratum corneum. alfa-chemistry.com This mechanism is not unique to this compound; other enhancers like DMSO are also believed to induce the formation of transient "water pores" by increasing the fluidity of the bilayer. researchgate.net

This compound, being a lipophilic compound, alters the partitioning behavior of other hydrophobic substances. karger.comalfa-chemistry.com It enhances the solubility and distribution of hydrophobic drugs into the lipid-rich environment of the stratum corneum. alfa-chemistry.com By creating a more accommodating lipophilic environment, this compound facilitates the initial uptake or partitioning of the permeant from the formulation into the skin's outer layer. alfa-chemistry.cominflibnet.ac.in This effect is crucial for the delivery of hydrophobic drugs, as their diffusion rates through the lipid matrix are improved. alfa-chemistry.com The solubility parameter of this compound is close to that of human skin, which likely contributes to its pronounced enhancing effect via passage through the lipid pathway. atamanchemicals.comatamankimya.com

To elucidate the precise molecular interactions, researchers utilize sophisticated biophysical techniques with model systems that mimic the stratum corneum. Neutron diffraction and deuterium (B1214612) labelling have been particularly insightful in studying the effects of the related compound, isothis compound (IPM). nih.govkarger.comwikipedia.org In these studies, model membranes are constructed using key stratum corneum lipids like ceramides, cholesterol, and fatty acids. ill.eunih.govnih.gov

Neutron diffraction studies on these model membranes containing IPM have confirmed that the enhancer affects the lamellar lipid assembly, causing bilayer perturbation and disordering. ill.eunih.govkarger.com These investigations have also revealed that IPM can induce phase separation within the lipid matrix, suggesting it does not mix uniformly with the endogenous lipids. ill.eunih.govkarger.com

The permeation enhancement effect of this compound is often evaluated in comparison to other lipophilic compounds to understand its relative potency and mechanistic nuances.

In a study comparing enhancers for the drug piroxicam, oleic acid (OA) demonstrated a significantly greater enhancement effect than isothis compound (IPM), which in turn was more effective than lecithin (B1663433) and urea. brieflands.com Another study found that for meloxicam, oleic acid provided a slightly higher diffusion flux and enhancement ratio compared to isothis compound. ekb.egekb.eg Conversely, for the transdermal delivery of trazodone (B27368) hydrochloride, isothis compound showed a higher enhancing effect than butanol, octanol, and isopropyl palmitate (IPP). atamanchemicals.com

When used in combination with other chemicals, synergistic effects can be observed. For instance, a combination of isothis compound and isopropyl alcohol has been shown to synergistically increase the transport of estradiol. atamanchemicals.com Similarly, combining isothis compound with eucalyptus oil resulted in a synergistic enhancement of oxytetracycline (B609801) hydrochloride permeation. emanuscript.tech However, interactions can also be antagonistic; oleic acid was found to have a negative effect on the isothis compound-mediated penetration of a capsaicin (B1668287) derivative. google.com

These comparative studies highlight that the efficacy of a penetration enhancer is highly dependent on the specific drug molecule and the other components of the formulation.

Interactive Data Table: Comparative Enhancement of Permeation

The following table summarizes findings from various studies comparing the permeation enhancement effects of this compound (or its isomer, isothis compound) with other compounds.

DrugEnhancer(s)Key FindingEnhancement Ratio (ER) or Flux
PiroxicamOleic Acid (OA), Isothis compound (IPM), Lecithin, UreaOA showed the greatest enhancement, followed by IPM.OA >> IPM > Lecithin > Urea brieflands.com
MeloxicamIsothis compound (IPM), Oleic Acid (OA)OA was slightly more effective than IPM.ER (OA): 1.070; Flux (OA): 84.4 µg/cm²h vs. Flux (IPM): 83.8 µg/cm²h ekb.egekb.eg
Trazodone HClIsothis compound (IPM), Butanol, Octanol, Isopropyl Palmitate (IPP)IPM showed the highest enhancing effect.IPM > Butanol > Octanol > IPP atamanchemicals.com
Alfuzosin HClIsothis compound (10%), Oleic Acid (2.5%), Transcutol (20%)Transcutol showed the highest flux enhancement.ER (Transcutol): 3.94; ER (IPM): Not specified, but solubility enhancement was 1.43-fold. nih.gov
Methyl SalicylatePropylene Glycol (PG), Isothis compound (IPM), Transcutol®PG showed the highest cumulative permeation in a neat solvent system.Cumulative Permeation (PG): ~90 µg/cm² vs. (IPM): Lower nih.gov
Oxytetracycline HClEucalyptus Oil + Isothis compound (IPM)Synergistic effect observed between eucalyptus oil and IPM.ER: 5.57 emanuscript.tech

Broader Biological Interactions

Myristate-Protein Binding Dynamics and Conformational Effects

The interaction of myristate with proteins is a critical biological process, primarily occurring through N-terminal myristoylation, a lipid modification where myristoyl-CoA is attached to an N-terminal glycine (B1666218) residue of a target protein. nih.gov This modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for mediating protein-membrane and protein-protein interactions. nih.gov Myristoylation can induce significant conformational changes in proteins, affecting both local and global protein dynamics. acs.orgnih.gov These structural alterations are fundamental to the function of many myristoylated proteins involved in signal transduction, apoptosis, and viral assembly. nih.govnih.gov The myristoyl group can act as a molecular switch, modulating the protein's conformation and its affinity for binding partners or membranes. nih.gov

Beyond covalent attachment, myristate can also bind non-covalently to hydrophobic pockets within proteins, acting as an allosteric regulator that influences the protein's activity from a site distinct from the active site. plos.org This binding can stabilize specific conformational states, thereby modulating the protein's function.

Specificity of Myristate Recognition Pockets (e.g., BCR-ABL1)

The specificity of myristate binding is determined by the unique structural features of the protein's recognition pocket. A prominent example is the myristoyl pocket of the Abelson (ABL1) kinase domain. acs.org In its normal state, the ABL1 kinase is autoinhibited when its own N-terminal myristoyl group binds to this deep hydrophobic pocket, locking the kinase in an inactive conformation. researchgate.netresearchgate.net

In Chronic Myeloid Leukemia (CML), the fusion of the BCR gene to the ABL1 gene creates the BCR-ABL1 oncoprotein. This fusion results in the loss of the N-terminal myristoylated cap, leading to constitutive, uncontrolled kinase activity. researchgate.netmdpi.com The myristate-binding pocket, however, is retained in the BCR-ABL1 kinase domain. researchgate.net This feature has been exploited in drug development. The allosteric inhibitor Asciminib (ABL001) was specifically designed to mimic myristate and bind to this pocket. acs.orgbloodresearch.or.kr By occupying the myristoyl site, Asciminib restores the natural autoinhibitory mechanism, stabilizing the inactive state of the kinase and suppressing its activity. researchgate.netresearchgate.net The high specificity of Asciminib for ABL1 is attributed to the distinct conformation of the myristoyl pocket, which is not highly conserved across other kinases, minimizing off-target effects. researchgate.net

Analysis of protein structures reveals that myristate-binding pockets are not common, and those that do exist outside of the ABL family have different structures, suggesting that inhibitors like Asciminib would not bind to them with high affinity. researchgate.net The specificity is dictated by the size, shape, and hydrophobic nature of the pocket, which accommodates the 14-carbon chain of myristate.

Table 1: Key Features of BCR-ABL1 Myristoyl Pocket Interaction

Feature Description Reference
Mechanism Allosteric inhibition by binding to a hydrophobic pocket distinct from the ATP-binding site. plos.orgacs.org
Natural Ligand N-terminal myristoyl group of the native ABL1 protein. researchgate.netresearchgate.net
Effect of Binding Stabilizes an inactive, "closed" conformation of the kinase domain. researchgate.netresearchgate.net
Pathological Relevance In the BCR-ABL1 fusion protein, the loss of the myristoylated N-terminus leads to constitutive activation. mdpi.com

| Therapeutic Strategy | Use of allosteric inhibitors (e.g., Asciminib) that mimic myristate to restore autoinhibition. | bloodresearch.or.krresearchgate.net |

Influence on Protein Structure and Function (e.g., Poliovirus VP4 Capsid Protein, Human Serum Albumin)

The binding of myristate profoundly influences the structure and function of various proteins, as exemplified by the poliovirus VP4 capsid protein and human serum albumin.

Poliovirus VP4 Capsid Protein

The VP4 capsid protein of poliovirus is covalently modified at its N-terminus with myristic acid. nih.govresearchgate.net This myristoylation is essential for the virus's life cycle, playing a critical role in the assembly and stability of the virion. nih.govnih.gov The myristate moiety is not merely a membrane anchor; it is an integral structural component of the capsid. nih.govescholarship.org Within the assembled virus particle, the myristate group participates in a network of interactions. For instance, a hydrogen bond forms between the myristate carbonyl and the hydroxyl side chain of a threonine residue (Thr-28) on an adjacent VP4 protein. nih.gov This interaction helps to structurally link the protomers within the pentameric subunit of the virus. nih.gov

Human Serum Albumin (HSA)

Human serum albumin (HSA), the most abundant protein in blood plasma, functions as a transport vehicle for numerous endogenous and exogenous substances, including fatty acids. Myristate binds to multiple sites on HSA. researchgate.netacs.org Studies have identified five or more binding sites for myristate on the HSA molecule. acs.orgrsc.org The binding is complex and cannot be simply described by one or two high-affinity sites; rather, it involves a variety of binding mechanisms that may include cooperativity. researchgate.netnih.gov

The binding of myristate induces conformational changes in the HSA structure. acs.org For example, the presence of myristate can alter the binding of other ligands, such as drugs. In studies with the drug aripiprazole (B633) (ARP), high concentrations of myristate were found to displace ARP from HSA and even reverse the signs of the drug-protein complex's circular dichroism spectra, indicating significant structural rearrangements. acs.org The crystal structure of the ARP-HSA-myristate ternary complex shows one ARP molecule bound to subdomain IB, while five myristate molecules are bound to various other subdomains (IA, IIA, IIB, IIIA, and IIIB). acs.org This demonstrates that myristate binding can allosterically modulate the binding capacity and conformation of HSA, which has important implications for drug distribution and efficacy. virginia.edu

Table 2: Effects of Myristate Binding on Protein Structure and Function

Protein Type of Interaction Structural/Functional Effect Reference
Poliovirus VP4 Covalent N-terminal myristoylation Essential for proper capsid assembly and virion stability; forms structural links between protomers. nih.govnih.govresearchgate.net

| Human Serum Albumin (HSA) | Non-covalent binding to multiple sites | Induces conformational changes; allosterically modulates the binding of other ligands (e.g., drugs). | researchgate.netacs.orgrsc.org |

Interactions with Cellular Components (e.g., Epicutilar Hydrocarbons in Lice)

Derivatives of myristic acid, such as isothis compound (IPM), can interact directly with non-proteinaceous cellular components, notably the epicuticular lipids of insects. The insect cuticle is a protective exoskeleton covered by a waxy layer composed of a matrix of hydrocarbons, which is vital for preventing water loss and ensuring survival. nih.govspringermedizin.de

In human head lice (Pediculus humanus capitis), IPM acts as a pediculicide through a physical mechanism. drugbank.compharmacompass.com When applied, the IPM solution dissolves the waxy hydrocarbon layer of the louse's epicuticle. nih.govnih.gov Gas chromatography studies have confirmed that an IPM-based solution is effective at extracting the specific hydrocarbons critical for the louse's survival. nih.govspringermedizin.de The disruption of this protective wax coating leads to uncontrollable and irreversible water loss from the insect's body, resulting in rapid dehydration and death. nih.govspringermedizin.de This physical mode of action is distinct from the neurotoxic mechanisms of many traditional pesticides and is less likely to be compromised by the development of genetic resistance. nih.gov

Toxicological Research and Mechanistic Insights

Biotransformation and Metabolic Fate

The metabolic pathway for isopropyl myristate involves enzymatic breakdown and subsequent distribution and elimination from the body.

Enzymatic Hydrolysis Pathways and Metabolite Identification (Myristic Acid and Isopropanol)

Upon absorption, isothis compound is expected to undergo hydrolysis, a process catalyzed by esterase enzymes. nih.gov This reaction cleaves the ester bond, breaking the compound down into its constituent molecules: myristic acid and isopropanol (B130326). nih.govalfa-chemistry.comatamanchemicals.compharmacompass.com

Myristic acid, a naturally occurring saturated fatty acid, is then further metabolized through normal fatty acid pathways. chemicalbook.comhmdb.ca Similarly, isopropanol enters the body's metabolic pool and is processed. alfa-chemistry.com This rapid metabolism prevents the accumulation of isothis compound in the body. alfa-chemistry.com

Disposition and Excretion Kinetics

Dermal Toxicological Mechanisms

The interaction of isothis compound with the skin has been a subject of numerous toxicological studies, focusing on irritation, sensitization, and photoreactivity.

Mechanisms of Skin Irritation and Sensitization Responses

Isothis compound is generally considered to have low potential for skin irritation and sensitization. alfa-chemistry.com

Irritation: Undiluted isothis compound has been shown to cause slight to moderate skin irritation in animal studies, particularly with repeated applications. atamanchemicals.com In humans, it is generally considered a mild irritant, though this effect can be more pronounced at high concentrations or when applied under occlusive (air/water-tight) conditions. alfa-chemistry.comatamanchemicals.com The mechanism for irritation is linked to its ability to interact with and disrupt the lipid components of the stratum corneum, which can increase the penetration of other substances. alfa-chemistry.com

Sensitization: Multiple studies on human volunteers have concluded that isothis compound is not a skin sensitizer (B1316253). atamanchemicals.comeuropa.eu A European survey of contact allergies to cosmetic ingredients reported only one case of contact dermatitis. europa.eu In a human patch test conducted by the International Contact Dermatitis Research Group (ICDRG), none of the 196 patients tested showed a reaction to a 10% dilution of the substance. europa.eu

Dermal Effects of Isothis compound in Human Studies

Study Type Finding Conclusion
Human Patch Test No reactions indicative of sensitization in 320 subjects across four studies. nih.gov Not a skin sensitizer. nih.gov
Repeated Insult Patch Test No allergic reactions observed in 88 volunteers with undiluted IPM. europa.eu No sensitizing potential. europa.eu
Product Formulation Test A product with 43% IPM produced no phototoxicity or photo-contact allergenicity. atamanchemicals.com Not phototoxic or a photo-allergen. atamanchemicals.com
European Survey One reported case of contact dermatitis during a 4-month period. europa.eu Not considered a significant sensitizer. europa.eu

Photoreactivity and Photo-Induced Dermatological Effects

Phototoxicity is a light-induced skin response to a photoreactive substance. iivs.org Studies have shown that isothis compound does not appear to be phototoxic. atamanchemicals.com A clinical study on a product containing 43% isothis compound found no evidence of phototoxicity or photo-contact allergenicity in human subjects. atamanchemicals.com Furthermore, research on the UV filter avobenzone (B1665848) demonstrated that isothis compound is an appropriate solvent that provides high photostability, suggesting IPM itself does not engage in significant photoreactivity that would degrade the formulation. redalyc.org

Systemic Toxicological Pathways and Minimal Exposure Effects

The potential for systemic toxicity from dermal or inhalation exposure to isothis compound is low. alfa-chemistry.com

Dermal Exposure: Systemic absorption through the skin is minimal. alfa-chemistry.com In animal studies, repeated dermal administration in rabbits produced only slight effects on the liver and blood. pharmacompass.com

Inhalation Exposure: Acute inhalation studies in rats exposed to high concentrations of an aerosolized antiperspirant containing isothis compound resulted in transient lethargy during the exposure period, with no other evidence of systemic toxicity found during a 14-day observation period. nih.gov

Oral Exposure: Isothis compound has a low acute toxicity when administered orally to laboratory animals. pharmacompass.com Repeated oral administration in rats led to slight effects on the liver and blood. pharmacompass.com Ingestion is not considered a likely route of entry in industrial or commercial settings, and the material is not thought to produce harmful effects upon ingestion of insignificant quantities, though it may be damaging to individuals with pre-existing organ damage. sdfine.com

Summary of Toxicological Endpoints for Isothis compound

Endpoint Result Confidence/Note
Acute Dermal Toxicity No systemic toxicity at doses up to 1,834 mg/kg. chemforward.org Low confidence due to limited details in public literature. chemforward.org
Repeated Dose Dermal Toxicity No treatment-related systemic toxicity observed in a 28-day rat study. chemforward.org High confidence based on quality data. chemforward.org
Skin Sensitization Not considered a sensitizer in multiple human studies. europa.eu High confidence.
Acute Inhalation Toxicity Transient lethargy at very high concentrations; meets criteria for GHS Category 3. chemforward.org Low confidence due to test mixtures and lack of control data. chemforward.org
Phototoxicity Not found to be phototoxic or a photo-allergen in human studies. atamanchemicals.com High confidence.

Table of Compounds

Compound Name PubChem CID
This compound 84338
Isothis compound 8042
Myristic acid 11005

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Methods for Structural and Purity Assessment

Spectroscopic methods are fundamental in the analysis of propyl myristate, offering detailed insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the atomic arrangement within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, the terminal methyl group of the propyl chain and the methyl group of the myristate chain will have distinct signals, as will the methylene (B1212753) groups along the fatty acid chain and the propyl group. The integration of these signals provides a ratio of the number of protons of each type, confirming the structure. chemicalbook.comazooptics.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. azooptics.com Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group, for example, appears at a characteristic downfield chemical shift. The carbon atoms of the propyl group and the long alkyl chain of the myristate moiety also have specific chemical shifts. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbons, which is a key indicator of the compound's purity. nih.govnih.gov

¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~4.0 Triplet -O-CH₂- (propyl)
¹H ~2.3 Triplet -C(=O)-CH₂- (myristate)
¹H ~1.6 Multiplet -CH₂- (propyl & myristate)
¹H ~1.2-1.4 Multiplet -(CH₂)₁₀- (myristate)
¹H ~0.9 Triplet -CH₃ (propyl & myristate)
¹³C ~173 Singlet C=O (ester)
¹³C ~66 Singlet -O-CH₂- (propyl)
¹³C ~34 Singlet -C(=O)-CH₂- (myristate)
¹³C ~22-32 Multiple Signals -(CH₂)₁₀- (myristate)
¹³C ~22 Singlet -CH₂- (propyl)
¹³C ~14 Singlet -CH₃ (myristate)
¹³C ~10 Singlet -CH₃ (propyl)

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Adulteration Detection

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pressbooks.pubupi.edu The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. azooptics.comieeesem.comvscht.cz

Key functional group absorptions in the FTIR spectrum of this compound include:

C=O Stretch: A strong absorption band typically appears around 1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester linkage are also present.

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl chains.

FTIR is also a valuable tool for detecting adulteration. For example, research has demonstrated the use of FTIR spectroscopy combined with chemometrics to detect and quantify adulterants like orange essential oil and benzyl (B1604629) alcohol in lemon essential oil, a matrix where esters like this compound could be present or used as adulterants themselves. mdpi.comnih.gov The presence of unexpected peaks or shifts in the characteristic peaks of this compound can indicate the presence of impurities or adulterants.

Chromatographic Separations Coupled with Mass Spectrometry

Chromatographic techniques are essential for separating this compound from complex mixtures and for identifying and quantifying its components. When coupled with mass spectrometry, these methods provide a powerful tool for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. atamanchemicals.comepa.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. youtube.commdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. researchgate.net

GC-MS can be used to:

Confirm the identity of this compound: By comparing the obtained mass spectrum with a reference library, such as the NIST database, the identity of this compound can be confirmed with a high degree of confidence. nih.govnih.govnrfhh.com

Analyze for impurities: The high separation efficiency of GC allows for the detection of closely related impurities, such as other fatty acid esters or residual alcohols from the synthesis process. asm.org

Perform volatile profiling: In complex matrices, GC-MS can identify and quantify the volatile compounds present, including this compound. nih.govnih.gov For instance, it has been used to analyze volatile compounds in various natural products and consumer goods. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Related Substance Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. scielo.br For a non-volatile compound or when derivatization for GC is not desirable, HPLC is a preferred method. hplc.eu

In the context of this compound analysis, HPLC is particularly useful for:

Assessing purity and related substances: HPLC methods can be developed to separate this compound from potential non-volatile impurities, degradation products, or related substances. nih.govoatext.com For example, a reversed-phase HPLC method can be employed to separate compounds based on their hydrophobicity. researchgate.netkoreascience.kr

Quantification in various matrices: Validated HPLC methods have been developed for the quantification of active pharmaceutical ingredients in matrices containing this compound, demonstrating its utility in complex formulations. nih.govcore.ac.uk An improved HPLC method with diode array detection has been developed for detecting isopropyl p-toluenesulfonate (IPTS) in palm-based isopropyl esters like isothis compound. oatext.com

Chemometric Applications in Analytical Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound and related substances, chemometrics plays a crucial role, particularly when dealing with large and complex datasets generated by spectroscopic and chromatographic instruments.

Research has shown the successful application of chemometric models for the quantification of adulterants in essential oils using FTIR spectra. mdpi.comnih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to:

Discriminate between samples: PCA can be used to visualize the differences between authentic and adulterated samples based on their spectral or chromatographic profiles.

Build predictive models: PLS regression can create calibration models that can predict the concentration of this compound or any adulterants based on the instrumental data.

The combination of advanced analytical techniques with chemometric analysis provides a robust framework for the comprehensive characterization of this compound, ensuring its quality and authenticity in various applications. researchgate.net

Multivariate Data Analysis for Quality Control and Authentication

Multivariate Data Analysis (MVDA) refers to a collection of statistical methods used to analyze data sets with multiple variables. In the context of chemical analysis, MVDA techniques are powerful tools for quality control and authentication, as they can identify subtle patterns and relationships in complex data, such as spectroscopic measurements. For esters like this compound, these methods are crucial for verifying purity and detecting adulteration. Techniques such as Hierarchical Cluster Analysis (HCA), Principal Component Regression (PCR), and Partial Least Squares Regression (PLS) are commonly employed.

Hierarchical Cluster Analysis (HCA) is an exploratory data analysis method that groups samples based on their similarities. In quality control, HCA can be applied to spectral data (e.g., from FTIR spectroscopy) of different batches of a product. The analysis creates a dendrogram, or a tree-like diagram, that visually represents the relationships between samples. Authentic samples are expected to cluster together, while adulterated or out-of-specification samples will form separate clusters, allowing for rapid identification of deviations.

Principal Component Regression (PCR) is a two-step quantitative analysis method. First, Principal Component Analysis (PCA) is applied to a set of predictor variables (like the absorbance values at different wavelengths in a spectrum) to transform them into a smaller set of uncorrelated variables called principal components. These components capture the most significant variations in the data. Second, a multiple linear regression model is built using these principal components to predict a response variable, such as the concentration of an adulterant. PCR is effective for building predictive models from highly correlated data, such as spectra.

Partial Least Squares Regression (PLS) is another multivariate calibration method that is closely related to PCR. PLS also reduces the number of variables but does so by relating the predictor variables (e.g., spectral data) and the response variables (e.g., concentration) simultaneously. It aims to find the latent variables in the predictor space that will best predict the latent variables in the response space. This makes PLS particularly robust for creating calibration models that can quantify the concentration of specific components, making it a valuable tool for authenticating products and ensuring they meet quality standards.

Table 2: Application of Multivariate Data Analysis Techniques

Technique Description Application in Quality Control & Authentication
Hierarchical Cluster Analysis (HCA) An unsupervised pattern recognition method that groups samples into clusters based on similarity. Used for initial exploratory analysis to classify samples, distinguishing authentic products from adulterated or substandard ones based on spectral data.
Principal Component Regression (PCR) A regression technique that first reduces the dimensionality of data via PCA and then performs regression on the principal components. Builds quantitative models to predict the concentration of specific analytes or adulterants from spectroscopic data.

| Partial Least Squares Regression (PLS) | A regression technique that models the relationship between two matrices of variables by finding latent variables. | Develops robust calibration models for quantifying the amount of a substance (e.g., an adulterant or active ingredient) for product authentication and quality assurance. |

Computational Chemistry and Predictive Modeling of Propyl Myristate

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While specific MD simulation studies focusing exclusively on propyl myristate are not extensively documented in publicly available literature, the behavior of similar fatty acid esters in biological and chemical systems provides a strong basis for understanding its interfacial behavior.

The interaction of esters with lipid bilayers is crucial for understanding their role as permeation enhancers in topical and transdermal formulations. MD simulations of analogous systems, such as those containing other fatty acid esters or lipids, reveal how these molecules intercalate into the lipid membrane. nih.govbrieflands.com These simulations typically model a lipid bilayer, often composed of phospholipids (B1166683) like those found in the stratum corneum, solvated by water. The ester is then introduced into the system, and its behavior is observed over time.

Simulations show that the ester molecules tend to orient themselves with their polar ester group near the hydrophilic head groups of the lipids and their nonpolar alkyl chains extending into the hydrophobic core of the bilayer. This insertion disrupts the ordered packing of the lipid tails, leading to an increase in membrane fluidity. The presence of the ester can create transient pores or defects in the membrane, which can facilitate the passage of other molecules. The extent of this disruption is dependent on the concentration of the ester and its specific chemical structure.

Simulation ParameterTypical Observation for Fatty Acid Esters in Lipid BilayersInferred Implication for this compound
Localization within BilayerEster group at the lipid headgroup interface; alkyl chain in the hydrophobic core.This compound likely aligns similarly, anchoring at the polar interface while its myristate tail interacts with lipid tails.
Effect on Lipid PackingDisruption of ordered lipid tail packing, increased gauche defects.Expected to increase membrane fluidity and disorder of the stratum corneum lipids.
Membrane ThicknessCan cause a slight decrease in overall membrane thickness due to increased disorder.May lead to a thinning of the lipid bilayer, reducing the diffusional path length for permeants.
Area per LipidIncrease in the average area occupied by each lipid molecule.Likely expands the lateral spacing between lipids, creating more free volume within the membrane.

The conformational flexibility of this compound and its influence on the organization of the lipid bilayer are key aspects explored through MD simulations. The propyl and myristate chains are not rigid; they can adopt various conformations through rotation around their single bonds. Simulations can track these conformational changes, often quantified by dihedral angle distributions, to understand how the molecule adapts to the anisotropic environment of the lipid bilayer. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are valuable for predicting the behavior of new or untested chemicals without the need for extensive experimental work.

For a series of permeation enhancers, a QSAR model might take the form of a multiple linear regression equation:

log(Enhancement Ratio) = c₀ + c₁logP + c₂MW + c₃*nHD + ...

where c₀, c₁, c₂, and c₃ are coefficients determined from a training set of molecules with known enhancement ratios, MW is the molecular weight, and nHD is the number of hydrogen bond donors. For this compound, its high lipophilicity and lack of hydrogen bond donors would be key inputs into such a model, predicting it to be an effective permeation enhancer by partitioning into and disrupting the lipid barrier of the skin. researchgate.netnih.gov

QSPR and QSAR models are widely used in environmental science to predict the fate and potential toxicity of chemicals. For esters like this compound, models have been developed to predict properties such as biodegradability, soil sorption, and aquatic toxicity.

A study on the aquatic toxicity of aliphatic esters towards Tetrahymena pyriformis developed a QSAR model using the genetic algorithm-multiple linear regression (GA-MLR) method. nih.govdntb.gov.uaresearchgate.net The resulting model predicted toxicity based on a set of molecular descriptors. While this compound was not in the original dataset, the model's principles can be applied. The best model for predicting the 50% inhibitory growth concentration (log 1/IGC₅₀) was based on descriptors related to the molecule's geometry and electronic properties.

QSAR Model for Aliphatic Ester Toxicity (log 1/IGC₅₀)Statistical Parameters
R² (squared correlation coefficient)0.899
Q²LOO (leave-one-out cross-validation)0.928
F (F-statistic)137.73
RMSE (root mean square error)0.263

These models are crucial for regulatory purposes, allowing for the screening of chemicals for potential environmental risks. springernature.comnih.gov

Process Simulation and Optimization Software Applications

Process simulation software plays a critical role in the design, analysis, and optimization of chemical production processes, including that of this compound. These tools allow engineers to model the entire manufacturing process, from raw material feed to final product purification, enabling them to improve efficiency, reduce costs, and minimize environmental impact.

Software packages such as Aspen Plus® and Aspen HYSYS® are commonly used for these purposes. cetjournal.itaspentech.comprosim.netaspentech.com For the production of this compound via the esterification of myristic acid and propanol (B110389), a process simulation would involve:

Component Definition: Defining the physical and chemical properties of the reactants (myristic acid, propanol), product (this compound), by-product (water), and any catalysts.

Thermodynamic Model Selection: Choosing an appropriate thermodynamic model to accurately predict phase equilibria and other properties of the chemical system.

Flowsheet Construction: Building a virtual representation of the process, including reactors, distillation columns, heat exchangers, and pumps.

Simulation and Analysis: Running the simulation to calculate mass and energy balances, stream compositions, and equipment performance.

Optimization: Varying operating parameters (e.g., temperature, pressure, feed ratios, reflux ratio) to maximize product yield and purity while minimizing energy consumption and waste generation.

For instance, in the optimization of a similar process for isothis compound production, response surface methodology coupled with simulations in HYSYS and MATLAB was used to find the optimal operating conditions for a reactive distillation column. Such an approach could be directly applied to the this compound production process to enhance its economic and environmental performance.

Response Surface Methodology (RSM) for Process Variable Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. japsonline.comresearchgate.net In the synthesis of esters like this compound, RSM is employed to explore the relationships between several explanatory variables and one or more response variables. The primary goal is to optimize the response.

In the context of producing fatty acid esters such as this compound, RSM has been effectively used to optimize the esterification process. For the synthesis of a related compound, isothis compound, researchers have applied RSM to identify the optimal conditions for maximizing the product yield. researchgate.net Key process variables that are often investigated include reaction temperature, catalyst loading, molar ratio of reactants, and agitation speed. nih.govresearchgate.net

One study on the enzymatic synthesis of isothis compound identified optimal conditions by applying RSM. researchgate.net The interactive effects of variables such as the molar ratio of isopropyl alcohol to myristic acid, the amount of molecular sieves, catalyst load, and temperature were analyzed to maximize the conversion percentage. researchgate.net The study successfully achieved a high experimental conversion that closely matched the predicted value from the RSM model. researchgate.net

The table below summarizes the optimized process variables for the synthesis of isothis compound, a compound structurally similar to this compound, as determined by an RSM-based study.

Process VariableOptimized Value
Molar Ratio (Isopropyl Alcohol:Myristic Acid)8:1
Molecular Sieves (% w/w)12.5
Catalyst Load (% w/w)4
Temperature (°C)60
Reaction Time (h)2.5

This data is for the synthesis of isothis compound and is presented as an illustrative example of RSM application for a similar ester. researchgate.net

Another investigation into the production of isothis compound in a reaction-integrated distillation column also utilized RSM to optimize manipulated variables. scispace.com In this case, the reflux ratio, feed ratio, and reboiler duty were the independent variables, with the mole fraction of isothis compound at the bottom of the column being the dependent variable or response. scispace.com The study demonstrated that RSM could effectively model the process and find theoretical optimum values for the manipulated variables, which were then validated by experimental simulation. researchgate.netscispace.com

The following table presents the results from an experimental design for isothis compound production, showcasing the range of variables explored.

Reflux RatioFeed RatioReboiler Duty (kJ/s)Isothis compound Mole Fraction
0.981.50.520.6425
3.51.50.230.2581

This data illustrates the experimental range and resulting product mole fraction for isothis compound synthesis optimization. The maximum mole fraction was achieved at a reflux ratio of 0.98, a feed ratio of 1.5, and a reboiler duty of 0.52 kJ/s, while the minimum was observed at a reflux ratio of 3.5, a feed ratio of 1.5, and a reboiler duty of 0.23 kJ/s.

Chemical Process Simulation Platforms (e.g., ASPEN PLUS, HYSYS)

Chemical process simulation platforms such as ASPEN PLUS and HYSYS are powerful software tools used for the design, optimization, and performance analysis of chemical processes. dntb.gov.ua These simulators allow engineers to model a chemical process in a virtual environment, enabling the evaluation of different operating conditions and process configurations without the need for costly and time-consuming physical experimentation. usn.noresearchgate.net

In the production of this compound and related fatty acid esters, these simulation platforms play a crucial role. For instance, in a study on the optimization of isothis compound production, the experimental setup was modeled using HYSYS 3.2. scispace.com This simulation was used to carry out the experimental designs generated by the Response Surface Methodology. scispace.com The data from these simulations were then used to develop a model for the mole fraction of the product. scispace.com This integrated approach of using a process simulator with statistical optimization techniques demonstrates a robust method for process development. scispace.com

ASPEN PLUS has also been utilized in the context of isothis compound synthesis for creating a process flow diagram and conducting a techno-economic assessment of the entire process under optimized conditions. researchgate.net Such an analysis is vital for determining the commercial viability of a production method. The simulation can provide detailed information on mass and energy balances, equipment sizing, and capital and operating costs. iastate.edusurrey.ac.uk

The application of these simulation platforms extends to the broader field of biodiesel production, where fatty acid esters are the primary components. core.ac.ukchula.ac.th ASPEN PLUS is frequently used to simulate the transesterification and esterification processes involved in biodiesel manufacturing. core.ac.uk These simulations help in understanding the effect of various operating parameters on the process and in optimizing for maximum conversion and minimum heat duty. core.ac.uk

The use of process simulators like ASPEN PLUS and HYSYS offers several advantages in the context of this compound production:

Process Design and Optimization: Enables the design of an efficient production process from the ground up and the optimization of existing processes. usn.no

Techno-Economic Analysis: Facilitates the evaluation of the economic feasibility of the production process, which is crucial for scaling up from laboratory to industrial production. researchgate.netmdpi.com

Troubleshooting and Debottlenecking: Allows for the identification of potential operational issues and bottlenecks in the process flow sheet.

Safety and Environmental Analysis: Can be used to assess the safety and environmental impact of the process, helping to ensure compliance with regulations.

Environmental Biogeochemistry and Degradation Pathways

Biodegradation Kinetics and Mechanisms

The primary mechanism for the removal of propyl myristate from the environment is expected to be biodegradation, mediated by microbial communities.

This compound is anticipated to be readily biodegradable under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. alfa-chemistry.com In aerobic settings, a variety of microorganisms are capable of utilizing the ester as a source of carbon and energy. The initial and rate-limiting step in its breakdown is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by lipase (B570770) enzymes that are ubiquitous in the microbial world. This process cleaves the molecule into its constituent alcohol and fatty acid.

Under anaerobic conditions, a consortium of different microbial species would likely work in concert to degrade this compound. The process would still commence with hydrolysis, followed by the fermentation and methanogenesis of the resulting products.

The enzymatic hydrolysis of this compound yields myristic acid and n-propanol. atamanchemicals.comwikipedia.org

Myristic Acid: This 14-carbon saturated fatty acid is a natural component of many fats and oils and is readily metabolized by a vast array of organisms. It enters the β-oxidation pathway, where it is broken down into acetyl-CoA. Acetyl-CoA is a central metabolite that can be completely oxidized to carbon dioxide and water through the citric acid cycle, releasing energy, or it can be utilized by microorganisms for the synthesis of new biomass.

n-Propanol: A simple three-carbon alcohol, n-propanol is also easily biodegraded by numerous microorganisms. It is typically oxidized first to propionaldehyde (B47417) and subsequently to propionic acid. Propionic acid can then be further metabolized and integrated into central metabolic pathways.

The degradation products of this compound are common natural substances that are rapidly assimilated into biogeochemical cycles, and therefore, their formation is not considered a significant environmental concern. alfa-chemistry.com

Environmental Transport and Distribution in Diverse Media

The movement and partitioning of this compound in the environment are governed by its physicochemical properties.

Its low water solubility and high octanol-water partition coefficient (a measure of lipophilicity) suggest that in aquatic environments, this compound will have a strong tendency to adsorb to suspended organic matter and sediment rather than remaining dissolved in the water column. nih.gov This partitioning behavior significantly reduces its bioavailability in the water phase. While volatilization from water surfaces is a potential transport pathway, it is likely to be limited by the strong adsorption to particulate matter. nih.gov

When released to soil, this compound is expected to exhibit very low mobility. nih.gov Its hydrophobic nature causes it to bind tightly to soil organic matter. scielo.brmdpi.com This strong adsorption minimizes the potential for leaching into groundwater, effectively retaining the compound in the upper soil layers where it can be subjected to microbial degradation.

The high lipophilicity of this compound suggests a potential for bioconcentration in aquatic organisms. The estimated bioconcentration factor (BCF) for the closely related isothis compound is high. nih.gov However, this potential is likely to be offset by the ability of many organisms to metabolize the compound, breaking it down into myristic acid and propanol (B110389), which can then be incorporated into normal metabolic processes. alfa-chemistry.com

Interactive Table: Predicted Environmental Fate of this compound

PropertyPredicted BehaviorBasis of Prediction (from Isothis compound)
Biodegradability Readily biodegradableClassified as readily biodegradable in both aerobic and anaerobic conditions. alfa-chemistry.com
Primary Degradation Products Myristic acid and n-propanolHydrolyzes to myristic acid and isopropanol (B130326). atamanchemicals.com
Soil Mobility LowExpected to be immobile based on a high estimated soil adsorption coefficient (Koc). nih.gov
Aqueous Distribution Adsorbs to sediment and suspended solidsHigh affinity for particulate matter due to low water solubility and high lipophilicity. nih.gov
Bioconcentration Potential to bioconcentrateHigh estimated bioconcentration factor (BCF). nih.gov

Emerging Research Frontiers and Future Directions for Propyl Myristate Studies

Development of Novel Biocatalysts and Bioprocesses

The chemical synthesis of esters like propyl myristate traditionally involves high temperatures and acid catalysts, which can lead to unwanted byproducts and a significant environmental footprint. A major frontier in ester production is the shift towards biocatalysis, utilizing enzymes to perform these reactions under milder, more sustainable conditions.

Research into the enzymatic synthesis of fatty acid esters is heavily focused on lipases, particularly immobilized forms which offer enhanced stability and reusability. While much of the literature details the synthesis of the related compound isothis compound (IPM), the principles are directly applicable to this compound. Studies have successfully used immobilized Candida antarctica lipase (B570770) B (CAL-B), commercially known as Novozym 435, for the esterification of myristic acid. magritek.commdpi.com The synthesis of propyl-phenyl acetate (B1210297) using CAL-B and n-propanol further confirms the enzyme's efficacy with the specific alcohol required for this compound production. researchgate.net

Future research is focused on optimizing these bioprocesses. Key areas of investigation include:

Solvent-Free Systems: Conducting the reaction in a "single phase medium," where a high molar ratio of the alcohol (n-propanol) acts as both reactant and solvent, can overcome mass transfer limitations and simplify downstream processing. mdpi.com

Process Optimization: Response Surface Methodology (RSM) is being employed to systematically optimize reaction parameters such as temperature, enzyme loading, and molar ratios to maximize conversion rates, with studies on similar esters achieving yields over 92%. magritek.com

Kinetic and Thermodynamic Modeling: Developing accurate kinetic models, such as second-order models, helps in understanding the reaction mechanism and designing more efficient reactors. researchgate.net Thermodynamic studies provide insights into the energy requirements and equilibrium of the reaction, guiding the selection of optimal process conditions. researchgate.net

The development of robust and efficient biocatalytic routes represents a significant step towards the "green" production of this compound, reducing energy consumption and waste generation compared to conventional chemical methods.

In-Depth Molecular Understanding of Complex Biological Mechanisms

This compound is valued in topical formulations for its emollient properties and its ability to enhance the penetration of active ingredients through the skin. Emerging research aims to move beyond empirical observations to a detailed molecular understanding of these mechanisms. The primary barrier of the skin is the stratum corneum (SC), composed of protein-rich corneocytes embedded in a highly ordered intercellular lipid matrix.

Advanced analytical techniques are being used to study how penetration enhancers like this compound interact with this barrier. Neutron diffraction and deuterium (B1214612) labeling studies on model SC lipid membranes containing the closely related isothis compound (IPM) have provided significant insights. nih.govkarger.com These studies reveal that the enhancer molecules insert themselves into the lipid bilayers. karger.comresearchgate.net This incorporation leads to several effects that collectively enhance permeability:

Disruption of Lipid Packing: The branched structure of IPM (and likely the linear but flexible structure of this compound) perturbs the highly ordered, dense packing of the intercellular lipids, increasing the fluidity of the membrane. ekb.egscite.airesearchgate.net

Phase Segregation: The enhancer can sequester some of the SC lipids, creating a separate, less-ordered phase within the lipid matrix. nih.govkarger.com This creation of "defects" in the barrier structure provides pathways for drug molecules to diffuse through more easily.

Increased Diffusivity: By altering the lipid environment, these esters can increase the diffusion coefficient of a drug within the stratum corneum, facilitating its transport into deeper skin layers. ekb.eg

Future research will likely involve more complex and biologically representative skin models, combined with advanced imaging and biophysical techniques, to further refine the molecular-level understanding of how this compound modulates the skin barrier for various active compounds.

Rational Design of Enhanced Delivery Systems and Formulations

A key area of innovation is the use of this compound as a fundamental component in advanced drug delivery systems designed to improve the solubility and bioavailability of poorly water-soluble active ingredients. Its properties as a non-greasy, effective solvent make it an ideal candidate for the oil phase in various nanocarrier systems. ijpsjournal.com

Current research frontiers in formulation science include:

Microemulsions and Nanoemulsions: These are thermodynamically stable, transparent dispersions of oil and water stabilized by surfactants and co-surfactants. mdpi.com this compound can serve as the oil phase to encapsulate lipophilic drugs. mdpi.com The design of these systems involves constructing pseudo-ternary phase diagrams to identify the specific ratios of oil, surfactant/co-surfactant, and water that result in a stable nanoemulsion. nih.govnih.gov Such systems have been shown to significantly increase the skin permeation of model drugs. globalsciencebooks.info

Solid Lipid Nanoparticles (SLNs): These are nanocarriers where the liquid lipid (oil) is replaced by a solid lipid. While this compound is a liquid, it is a critical component in the development of related systems and is often used in comparative studies or as a liquid lipid component in nanostructured lipid carriers (NLCs), a modified version of SLNs. These carriers are investigated for controlled release and targeted delivery. nih.gov

Encapsulation Technologies: Microencapsulation is being used to protect sensitive active ingredients, control their release, and improve formulation stability. knowde.comnih.gov this compound can be incorporated into these systems as a solvent or emollient, with the encapsulation shell providing triggered release, for instance, upon application to the skin.

The rational design of these systems, often aided by computational modeling, allows for the precise tailoring of particle size, drug loading, and release kinetics, opening up new possibilities for the effective dermal and transdermal delivery of therapeutics.

Table 1: Examples of this compound Analogs in Advanced Delivery Systems This table shows examples using the closely related ester, Isothis compound (IPM), demonstrating the formulation principles applicable to this compound.

Delivery System Oil Phase Surfactant(s) / Co-surfactant(s) Application / Finding Reference
Microemulsion Isothis compound Polysorbate 80 (Tween 80) / Propylene Glycol Developed for topical delivery of fluconazole, showing a six-fold increase in permeation rate over an aqueous solution. globalsciencebooks.info
Nanoemulsion Isothis compound Cremophor EL-35 / Propylene Glycol Designed to encapsulate bovine serum albumin (BSA), enhancing the protein drug's stability while maintaining its structural integrity. nih.gov
Microemulsion Isothis compound Labrasol® / Transcutol® Showed excellent chemical stability for delivering silymarin, with prolonged release compared to a solution. nih.gov

Advancements in High-Throughput Analytical and Screening Technologies

To accelerate the development and optimization of formulations containing this compound, researchers are turning to high-throughput technologies for both analysis and screening.

For chemical characterization, established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are standard for confirming the identity and purity of synthesized esters. magritek.com The frontier lies in the development of more rapid and sensitive methods, such as those based on Liquid Chromatography-Mass Spectrometry (LC-MS), which are capable of analyzing complex lipid mixtures and their isomers with high resolution. mdpi.comnih.govresearchgate.net

In the realm of functional screening, high-throughput platforms are emerging as crucial tools:

Permeation Screening: High-throughput diffusion cell arrays allow for the simultaneous testing of dozens of different formulations. jst.go.jpnih.gov These systems can use artificial membranes (e.g., Strat-M®) that mimic the skin to rapidly screen the effect of different esters, including this compound, on the permeation of various active compounds. jst.go.jpresearchgate.net This enables formulators to quickly identify the most effective vehicle compositions.

Biocatalyst Screening: The discovery of novel or improved enzymes for this compound synthesis can be accelerated using high-throughput screening. Colorimetric assays, which can be performed in microplate format, have been developed to rapidly quantify ester production by microbial colonies expressing different enzyme variants. biorxiv.orgfrontiersin.org This allows for the screening of large libraries of engineered enzymes to find those with the highest activity and selectivity for the desired ester.

These advanced analytical and screening technologies significantly reduce the time and resources required for research and development, facilitating faster innovation in both the production and application of this compound.

Sustainable Production and Circular Economy Integration

The cosmetics and pharmaceutical industries are increasingly moving away from a linear "take-make-dispose" model towards a circular economy, which emphasizes waste reduction, resource efficiency, and the use of renewable materials. evalueserve.comlebube.com The production of ingredients like this compound is a key focus area for this transition.

Future-focused research is centered on integrating its entire lifecycle into a sustainable framework:

Renewable Feedstocks: The synthesis of this compound requires myristic acid and n-propanol. There is a strong research push to source these precursors from renewable and sustainable origins. Myristic acid is naturally abundant in vegetable oils like coconut and palm oil. N-propanol can be produced via the fermentation of biomass, offering a bio-based alternative to petrochemical-derived alcohol.

Waste Valorization: The principles of a circular economy encourage the transformation of waste streams into valuable products (upcycling). personalcareinsights.comcosmeticsandtoiletries.com Research is exploring the use of agricultural or industrial by-products as sources for the feedstocks needed for cosmetic ingredients. For instance, technologies are being developed to extract fatty acids from microbial lipids cultivated on organic waste or to produce alcohols from lignocellulosic biomass from agricultural residues. personalcareinsights.comsymsites.eu

Green Chemistry Processes: As discussed in section 8.1, the use of enzymatic catalysis instead of traditional chemical synthesis is a cornerstone of sustainable production. These processes operate at lower temperatures, reduce waste, and often use less hazardous materials, aligning perfectly with the 12 Principles of Green Chemistry. magritek.com

By combining bio-based feedstocks with green, energy-efficient biocatalytic processes, the production of this compound can be fully integrated into a circular economy model, minimizing environmental impact and meeting the growing consumer demand for sustainable products. personalcareinsights.comcosmeticsandtoiletries.com

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing propyl myristate with high purity?

  • Methodological Answer : this compound is synthesized via esterification of myristic acid with propanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Purification involves washing with sodium bicarbonate to neutralize residual acid, followed by distillation or column chromatography to isolate the ester. Characterization requires nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation and assess purity .

Q. How do researchers validate the identity of this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound in mixtures. Retention time and mass fragmentation patterns are compared against reference standards. High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm can quantify its concentration, while differential scanning calorimetry (DSC) verifies thermal properties .

Q. What are the critical parameters for optimizing this compound solubility in lipid-based formulations?

  • Methodological Answer : Solubility studies involve phase diagrams using ternary mixtures (e.g., this compound, surfactant, water). Factors like temperature, pH, and co-solvents (e.g., ethanol) are systematically varied. Dynamic light scattering (DLS) and polarized microscopy assess emulsion stability and microstructure .

Advanced Research Questions

Q. How can conflicting data on this compound’s biodegradability be resolved?

  • Methodological Answer : Discrepancies often arise from differences in microbial consortia or test conditions (e.g., OECD 301B vs. 301F). Researchers should replicate studies using standardized inoculum sources and report kinetic degradation rates. Metagenomic analysis of microbial communities can identify species responsible for ester hydrolysis, linking biodegradability to specific enzymatic pathways .

Q. What experimental designs minimize batch-to-batch variability in this compound production?

  • Methodological Answer : Design of experiments (DoE) approaches, such as factorial designs, optimize reaction parameters (e.g., molar ratio, catalyst concentration, reaction time). Statistical process control (SPC) charts monitor critical quality attributes (CQAs) like acid value and saponification number. Advanced process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring .

Q. How do computational models predict this compound’s interaction with lipid bilayers?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM36 or GROMOS model the ester’s insertion into lipid bilayers. Parameters include lateral diffusion coefficients and membrane thickness changes. Experimental validation via small-angle X-ray scattering (SAXS) confirms computational predictions of bilayer disruption .

Q. What analytical strategies differentiate this compound from structurally similar esters (e.g., isothis compound) in pharmacokinetic studies?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves baseline separation using C18 columns and gradient elution. Isotopic labeling or derivatization (e.g., with dansyl chloride) enhances detection specificity. Cross-validation with NMR spectroscopy ensures unambiguous identification .

Methodological Considerations

  • Data Reproducibility : Document all experimental conditions (e.g., solvent purity, humidity) in supplementary materials to enable replication .
  • Ethical Reporting : Disclose conflicts in biodegradability data by comparing methodologies across studies and emphasizing environmental variables .
  • Advanced Characterization : Combine orthogonal techniques (e.g., NMR, GC-MS, DSC) to address purity and stability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl myristate
Reactant of Route 2
Reactant of Route 2
Propyl myristate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.